molecular formula C11H10FNO B11903361 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B11903361
M. Wt: 191.20 g/mol
InChI Key: SUTZCHZCTHQQQU-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile: is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluoro group at the 4-position, a methoxy group at the 5-position, and a nitrile group at the 1-position of the indene ring system. The indene ring system is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene ring system, followed by the introduction of the fluoro, methoxy, and nitrile groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluoro, methoxy, and nitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound’s structural features make it of interest in biological research, particularly in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate the mechanisms of biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity. The overall effect of the compound is determined by the combined influence of these interactions on the target molecules and pathways involved.

Comparison with Similar Compounds

  • 4-Fluoro-2,3-dihydro-5-methoxy-1H-indene-1-carbonitrile
  • 1H-Inden-1-one, 5-fluoro-2,3-dihydro-
  • 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-

Comparison: 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the specific arrangement of its functional groups. The presence of both fluoro and methoxy groups on the indene ring system imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C11H10FNO/c1-14-10-5-4-8-7(6-13)2-3-9(8)11(10)12/h4-5,7H,2-3H2,1H3

InChI Key

SUTZCHZCTHQQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)C#N)F

Origin of Product

United States

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